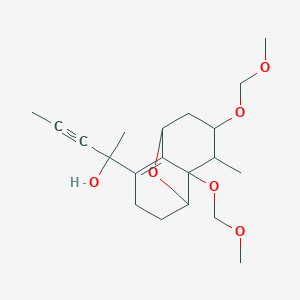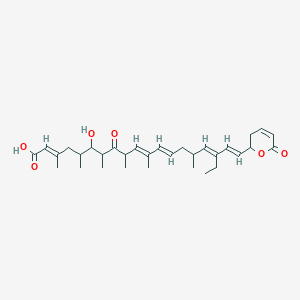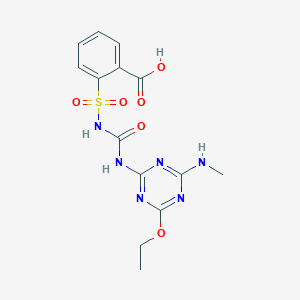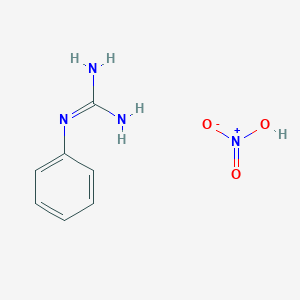
Mmoup
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmoup, also known as 3-methyl-2-oxopentanoic acid, is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is found in various plant species, including the Chinese herb Radix Salviae Miltiorrhizae, and has been shown to possess numerous biological activities. In
Mécanisme D'action
The exact mechanism of action of Mmoup is not fully understood, but it is thought to involve the modulation of various signaling pathways. For example, Mmoup has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, Mmoup has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Mmoup has been shown to possess various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, while decreasing the levels of reactive oxygen species. Additionally, Mmoup has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Mmoup in lab experiments is its low toxicity and high purity. Additionally, the synthesis method for Mmoup is relatively simple and can be easily scaled up for large-scale production. However, one limitation of using Mmoup in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are numerous future directions for the research on Mmoup. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of Mmoup and to identify potential drug targets. Finally, more research is needed to optimize the synthesis method for Mmoup and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, Mmoup is a promising natural compound that has numerous potential applications in scientific research. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Additionally, its low toxicity and high purity make it a viable option for lab experiments. Further research is needed to fully understand the mechanism of action of Mmoup and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
Mmoup can be synthesized through a multistep process using readily available starting materials. One of the most common methods involves the condensation of 2-methyl-3-oxobutanoic acid with acetaldehyde, followed by decarboxylation and subsequent reduction. This method yields Mmoup in good yields and high purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
Mmoup has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, Mmoup has been shown to modulate the immune system, making it a potential therapeutic agent for autoimmune disorders.
Propriétés
Numéro CAS |
122923-02-8 |
|---|---|
Nom du produit |
Mmoup |
Formule moléculaire |
C20H30O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol |
InChI |
InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3 |
Clé InChI |
VNJXWASJSACRCA-UHFFFAOYSA-N |
SMILES |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
SMILES canonique |
CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O |
Synonymes |
2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol MMOUP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)





![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)



